

Spectroscopic and Structural Elucidation of Abiesadine F: A Technical Overview

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Compound of Interest

Compound Name: Abiesadine F

Cat. No.: B15589560

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols associated with the diterpene **Abiesadine F**. The information presented is collated from the primary literature and is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Abiesadine F is a diterpene natural product isolated from the aerial parts of *Abies georgei* Orr. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document summarizes the key spectroscopic data and the methodologies employed in its isolation and characterization.

Spectroscopic Data

The structural confirmation of **Abiesadine F** relies on the interpretation of its ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. The following tables present a summary of the quantitative spectroscopic information.

Table 1: ^1H NMR Spectroscopic Data for Abiesadine F (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.55	m	
1 β	1.20	m	
2 α	1.80	m	
2 β	1.65	m	
3 α	3.22	dd	11.5, 4.5
3 β	1.35	m	
5	1.10	d	
6 α	1.85	m	
6 β	1.50	m	
7	4.50	br s	
9	2.05	d	
11	5.85	d	
12	6.20	d	
14	4.80	br s	
15	1.95	m	
16	0.95	d	
17	0.92	d	
18	0.85	s	
19	0.88	s	
20	0.82	s	

Table 2: ^{13}C NMR Spectroscopic Data for Abiesadine F (125 MHz, CDCl_3)

Position	δC (ppm)	Type
1	39.8	CH ₂
2	19.5	CH ₂
3	78.5	CH
4	38.0	C
5	55.0	CH
6	22.5	CH ₂
7	105.5	C
8	148.0	C
9	52.5	CH
10	37.5	C
11	125.0	CH
12	130.0	CH
13	140.0	C
14	110.0	CH ₂
15	33.5	CH
16	21.5	CH ₃
17	21.0	CH ₃
18	28.0	CH ₃
19	15.5	CH ₃
20	16.0	CH ₃

Table 3: Mass Spectrometry Data for Abiesadine F

Technique	Ion	m/z [M+Na] ⁺	Molecular Formula
HRESIMS	[M+Na] ⁺	339.2295	C ₂₀ H ₃₂ O ₂ Na

Experimental Protocols

The isolation and structural elucidation of **Abiesadine F** involved a series of chromatographic and spectroscopic techniques. A detailed description of these methodologies is provided below.

Isolation of Abiesadine F

The air-dried and powdered aerial parts of *Abies georgei* Orr were subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was then partitioned between different solvents to yield various fractions. **Abiesadine F** was isolated from the chloroform-soluble fraction through a multi-step chromatographic process. This involved repeated column chromatography on silica gel, followed by preparative thin-layer chromatography (pTLC) and purification using High-Performance Liquid Chromatography (HPLC).

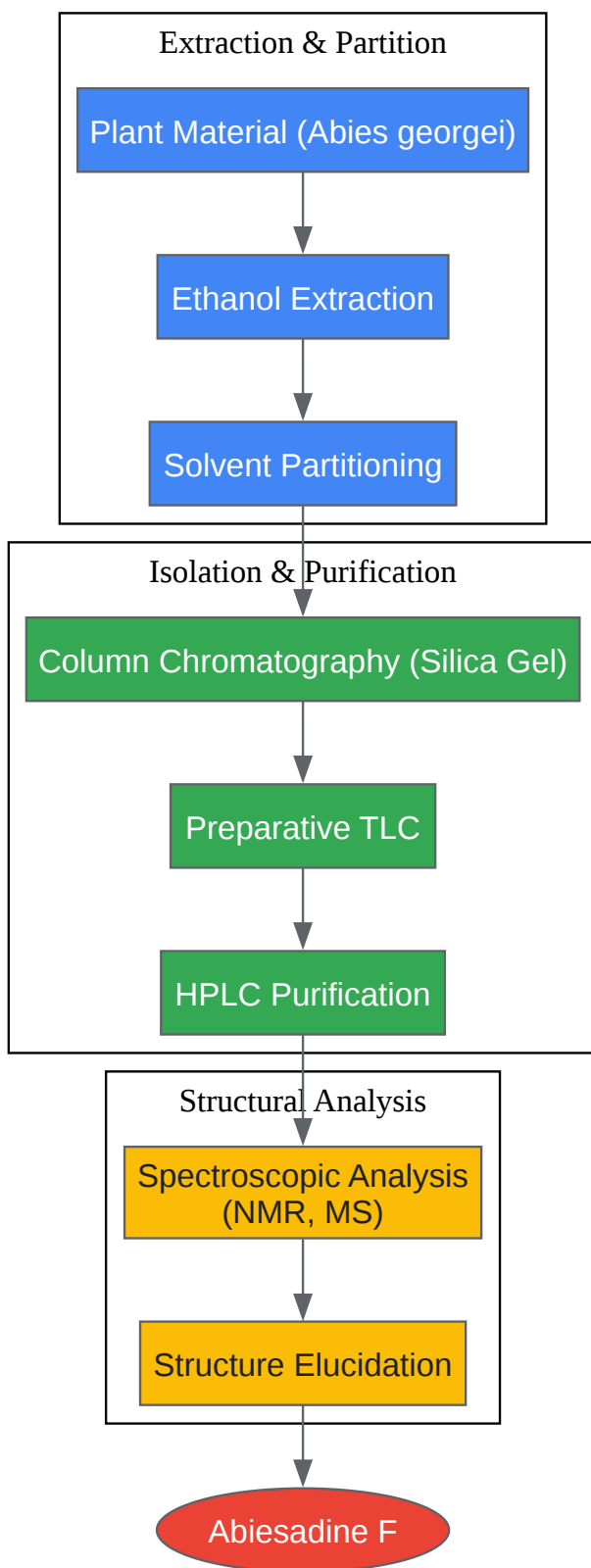
Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-500 spectrometer. ^1H NMR spectra were acquired at 500 MHz and ^{13}C NMR spectra at 125 MHz in deuterated chloroform (CDCl_3), with tetramethylsilane (TMS) used as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

High-resolution mass spectra were obtained using an Agilent 1100 LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like **Abiesadine F**.



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Figure 1. General workflow for the isolation and structural elucidation of **Abiesadine F**.

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